REACTION_CXSMILES
|
C[O:2][C:3]1[CH:16]=[CH:15][C:6]2[CH:7]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[S:9][C:5]=2[CH:4]=1.C(Cl)Cl.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:16]=[CH:15][C:6]2[CH:7]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[S:9][C:5]=2[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.58 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C=C(S2)C(=O)OCC)C=C1
|
Name
|
boron tribromide methylene chloride
|
Quantity
|
71 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl.B(Br)(Br)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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The reaction mixture was poured into ice
|
Type
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EXTRACTION
|
Details
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the mixture was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=3:2)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(C=C(S2)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |